molecular formula C10H7BrF4 B1318672 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene CAS No. 885267-02-7

1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene

Cat. No.: B1318672
CAS No.: 885267-02-7
M. Wt: 283.06 g/mol
InChI Key: KDNLQJIMDWXOHJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is a chemical compound with the CAS Number: 885267-02-7. It has a molecular weight of 283.06 and its IUPAC name is this compound . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrF4/c11-7-3-1-6(2-4-7)8-5-9(12,13)10(8,14)15/h1-4,8H,5H2 . This indicates that the compound has a benzene ring with a bromo group and a 2,2,3,3-tetrafluorocyclobutyl group attached to it.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 283.06 .

Scientific Research Applications

Synthesis and Reactivity Studies

  • Synthesis of Complex Brominated Compounds : The synthesis of various brominated compounds, such as 3,4-dibromo-3,4,4-trichloro-1-phenylbutan-1-one, has been achieved through processes involving bromination and acylation reactions, demonstrating the utility of brominated reagents in complex synthesis (Potkin et al., 2007).

  • Fluorescence Properties for Chemical Analysis : The synthesis and study of 1-Bromo-4-(2,2-diphenylvinyl) benzene and its fluorescence properties indicate potential applications in chemical sensing and analysis (Liang Zuo-qi, 2015).

  • Versatility in Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, serves as a versatile starting material in organometallic synthesis, suggesting similar applications for 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene (Porwisiak & Schlosser, 1996).

  • Steric Hindrance Studies in Aryl Bromides : Investigations into the synthesis and properties of sterically hindered aryl bromides provide insights into molecular behavior and reactivity under steric constraints, relevant to compounds like this compound (Steele et al., 2004).

  • Computational Chemistry and Graphene Nanoribbons : The synthesis and computational study of 1-bromo-4-(3,7-dimethyloctyl)benzene, a similar compound, for the synthesis of graphene nanoribbons demonstrates the potential for computational chemistry in understanding and predicting the properties of such molecules (Patil et al., 2012).

Structural and Crystallography Studies

  • X-Ray Crystallography for Structural Analysis : X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes, including studies on interactions like C–H···Br and C–Br···π, are crucial for understanding the molecular geometry and intermolecular interactions in similar brominated benzenes (Jones et al., 2012).

Applications in Material Science

  • Organometallic Compounds in Electronic Materials : The synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene and their electrochemical studies for reversible oxidations indicate potential applications in electronic materials (Fink et al., 1997).

Novel Reaction Pathways and Synthesis Techniques

  • Innovative Synthesis Methods : The development of novel synthetic methods and pathways, such as the reaction of organotin tetrazoles and the synthesis of functionalized poly-tetrazoles, reveals the role of brominated benzenes in advancing synthetic chemistry (Bethel et al., 1999).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

Mechanism of Action

Mode of Action

The mode of action of 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is also dependent on the specific reactions it is used in. As a brominated, fluorinated benzene derivative, it could potentially undergo various types of reactions, such as nucleophilic aromatic substitution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be affected by factors such as temperature, pH, and the presence of other chemicals. Its stability could also be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling proteins, this compound can affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in certain cell types, leading to alterations in cellular function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active site of cytochrome P450 enzymes, resulting in enzyme inhibition or activation. This interaction can lead to changes in the metabolic activity of the enzyme and subsequent alterations in the levels of various metabolites. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate. Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including sustained oxidative stress and alterations in metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and exert subtle effects on cellular processes. At higher doses, this compound can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of various metabolites, some of which may be reactive and capable of interacting with other biomolecules. The involvement of this compound in these pathways can influence metabolic flux and the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, where it may accumulate and exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, such as mitochondria .

Properties

IUPAC Name

1-bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF4/c11-7-3-1-6(2-4-7)8-5-9(12,13)10(8,14)15/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNLQJIMDWXOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590236
Record name 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-02-7
Record name 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885267-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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